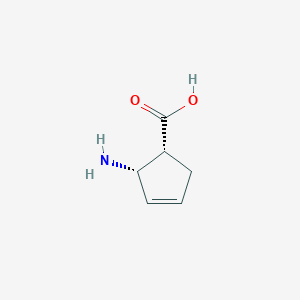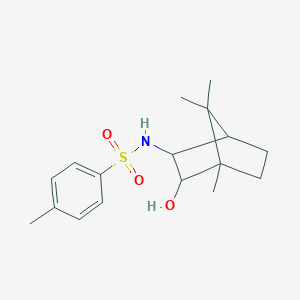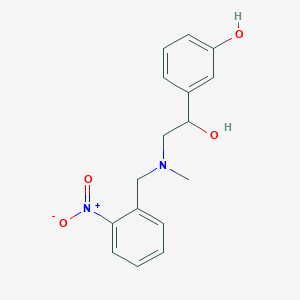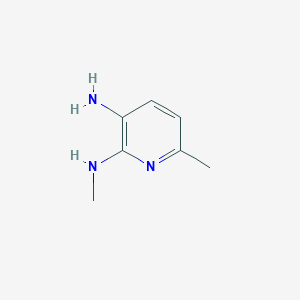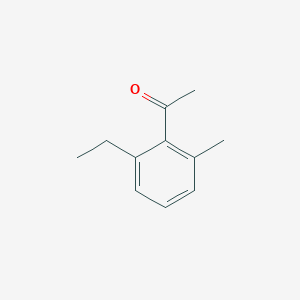
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid
Descripción general
Descripción
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid, also known as F6 furan fatty acid, is a furan fatty acid (F-acid). F-acids are heterocyclic fatty acids containing a central furan moiety with a carboxylalkyl chain (mostly 7, 9, 11, or 13 carbons) in the 2-position and an alkyl chain (mostly 3 or 5 carbons) in the 5-position . They are generated in large amounts in algae and fish, but they are also produced by plants and microorganisms .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid is C22H38O3 . The structure consists of a furan moiety with a carboxylalkyl chain in the 2-position and an alkyl chain in the 5-position .Aplicaciones Científicas De Investigación
Classification and Basic Information
“3,4-Dimethyl-5-pentyl-2-furanundecanoic acid” is a long-chain fatty acid . It has the molecular formula C22H38O3 and an average mass of 350.543 . This compound is also known as F6 furan fatty acid .
Source and Production
Furan fatty acids like “3,4-Dimethyl-5-pentyl-2-furanundecanoic acid” are generated in large amounts in algae and fish, but they are also produced by plants and microorganisms .
Role in Biological Systems
This compound has been found in human blood plasma . This suggests that it may play a role in human metabolism or other biological processes.
Radical-Scavenging Ability
Furan fatty acids, including “3,4-Dimethyl-5-pentyl-2-furanundecanoic acid”, are known to exhibit radical-scavenging ability . This means they can neutralize harmful free radicals in the body, potentially protecting against oxidative stress and related diseases.
Anti-Inflammatory Properties
Furan fatty acids have been found to possess anti-inflammatory properties . This suggests that “3,4-Dimethyl-5-pentyl-2-furanundecanoic acid” could potentially be used in the treatment of inflammatory conditions.
Research Applications
Given its unique properties, “3,4-Dimethyl-5-pentyl-2-furanundecanoic acid” is of interest in scientific research. It is used in studies investigating the roles and effects of long-chain fatty acids and furan fatty acids in biological systems .
Mecanismo De Acción
Target of Action
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid, also known as F6 furan fatty acid , is a long-chain fatty acid
Mode of Action
Furan fatty acids, including this compound, are known to exhibit radical-scavenging ability and anti-inflammatory properties . This suggests that the compound may exert its effects by neutralizing harmful free radicals and modulating inflammatory responses.
Biochemical Pathways
Given its radical-scavenging and anti-inflammatory properties , it may be involved in pathways related to oxidative stress and inflammation.
Result of Action
Given its radical-scavenging and anti-inflammatory properties , it may help protect cells from oxidative damage and modulate inflammatory responses.
Propiedades
IUPAC Name |
11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O3/c1-4-5-12-15-20-18(2)19(3)21(25-20)16-13-10-8-6-7-9-11-14-17-22(23)24/h4-17H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTXSZNBSIMKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(O1)CCCCCCCCCCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553387 | |
| Record name | 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid | |
CAS RN |
57818-36-7 | |
| Record name | 12,15-Epoxy-13,14-dimethyleicosa-12,14-dienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Octahydro-6H-pyrazino[1,2-C]pyrimidin-6-one](/img/structure/B117060.png)

